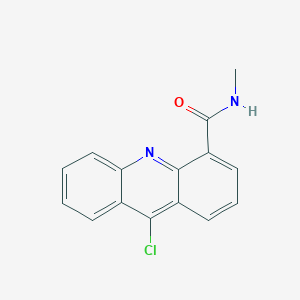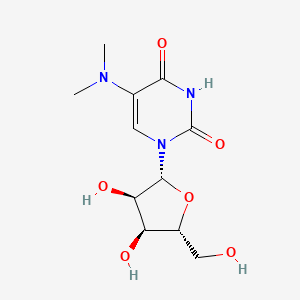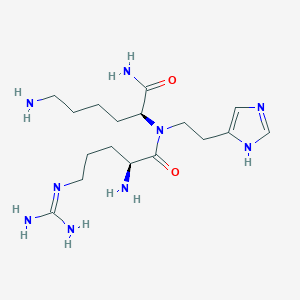
9-Chloro-N-methylacridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-N-methylacridine-4-carboxamide is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₁ClN₂O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-N-methylacridine-4-carboxamide typically involves the chlorination of N-methylacridine-4-carboxamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 9th position of the acridine ring. Common reagents used in this process include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Chloro-N-methylacridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH₂) or thiourea can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
9-Chloro-N-methylacridine-4-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of dyes and pigments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 9-Chloro-N-methylacridine-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research .
Similar Compounds:
Acridine: A parent compound of this compound, known for its use in dye production and as an antiseptic.
9-Aminoacridine: Another derivative of acridine, used as an antiseptic and in fluorescence microscopy.
N-Methylacridine-4-carboxamide: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of the chlorine atom at the 9th position, which imparts distinct chemical properties and reactivity compared to other acridine derivatives. This makes it particularly valuable in research settings for studying specific chemical and biological interactions .
Eigenschaften
| 63178-97-2 | |
Molekularformel |
C15H11ClN2O |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
9-chloro-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C15H11ClN2O/c1-17-15(19)11-7-4-6-10-13(16)9-5-2-3-8-12(9)18-14(10)11/h2-8H,1H3,(H,17,19) |
InChI-Schlüssel |
KSBPWZXEQBMZOC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)
![3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924531.png)
